molecular formula C12H20N2O3 B1674372 7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid CAS No. 1136466-93-7

7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid

Cat. No. B1674372
M. Wt: 240.3 g/mol
InChI Key: CVYPYYPTFNVREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid (CPH) is an organic compound that is used in a wide range of scientific research applications. CPH is a cyclic hydrazine compound that can be synthesized from the reaction of cyclopentanone and hydrazine. CPH is a useful tool for scientists due to its ability to bind to a variety of proteins and other biomolecules. CPH has been used in a wide range of scientific research applications, including in vivo and in vitro studies, as well as in biochemical and physiological studies.

Scientific Research Applications

Synthesis Techniques and Applications

  • Methyl 7-Oxoheptanoate Synthesis : This compound has been utilized for synthesizing key intermediates in prostaglandin preparation. The synthesis involves multiple methods, highlighting the compound's versatility in organic synthesis and potential in drug development processes (Ballini & Petrini, 1984).

Chemical Reaction Monitoring and Optimization

  • Gas Chromatography Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate, crucial for prostaglandin synthesis, is efficiently monitored by gas chromatography. This underscores the importance of analytical methods in optimizing chemical reactions for better yields and purity (Wakharkar et al., 1994).

Biological Activity and Drug Design

  • Antihypertensive and Antithrombotic Properties : The synthesis and evaluation of benzo[h]cinnolinones and related compounds have shown significant biological activities, including antihypertensive and antithrombotic effects. This suggests potential applications in designing new therapeutic agents (Cignarella et al., 1989).

Novel Synthetic Routes

  • Direct Oxidation to Adipic Acid : The direct oxidation of cyclohexenes to adipic acid using hydrogen peroxide represents a "green" alternative to traditional methods. This method reduces environmental impact and highlights the importance of sustainable chemical processes in industrial applications (Sato, Aoki, & Noyori, 1998).

Cycloaddition Reactions

  • Rhodium- and Platinum-Catalyzed Cycloaddition : Research into cycloaddition reactions has enabled the efficient synthesis of complex structures like cyclohepta[b]indoles, demonstrating the versatility of these catalysts in constructing biologically relevant molecules (Shu et al., 2013).

properties

IUPAC Name

7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10/h1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPYYPTFNVREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CCCCCC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Reactant of Route 2
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Reactant of Route 3
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Reactant of Route 4
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Reactant of Route 5
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Reactant of Route 6
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid

Citations

For This Compound
2
Citations
MFM Gonçalves, S Hilário, M Tacão, Y Van de Peer… - Journal of Fungi, 2021 - mdpi.com
Aspergillus section Circumdati encompasses several species that express both beneficial (eg, biochemical transformation of steroids and alkaloids, enzymes and metabolites) and …
Number of citations: 7 www.mdpi.com
MFM Gonçalves, S Hilário, M Tacão, Y Van de Peer… - Marine Fungus, 2021 - mdpi.com
Aspergillus section Circumdati encompasses several species that express both beneficial (eg, biochemical transformation of steroids and alkaloids, enzymes and metabolites) and …
Number of citations: 6 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.